molecular formula C16H12N2O2 B11854307 Methyl 4-(quinoxalin-2-yl)benzoate CAS No. 922525-24-4

Methyl 4-(quinoxalin-2-yl)benzoate

Cat. No.: B11854307
CAS No.: 922525-24-4
M. Wt: 264.28 g/mol
InChI Key: QNRHAXBIJJXXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(quinoxalin-2-yl)benzoate stands out due to its unique combination of a quinoxaline ring and a benzoate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

Methyl 4-(quinoxalin-2-yl)benzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a benzoate moiety linked to a quinoxaline ring, contributing to its unique pharmacological properties. The molecular formula of this compound is C13_{13}H10_{10}N2_{2}O2_{2}, indicating the presence of two nitrogen atoms within the quinoxaline structure.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Various studies highlight its effectiveness against a range of bacterial and fungal pathogens. For instance, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus32 µg/mL
Gram-negativeEscherichia coli64 µg/mL
FungalCandida albicans16 µg/mL

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

In a recent study, this compound was evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound exhibited IC50_{50} values ranging from 10 to 25 µM, indicating potent cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-715
A54920
HT-2925

The findings suggest that this compound may serve as a lead compound for further development into anticancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have shown that it binds effectively to certain kinases involved in cancer progression, which may explain its anticancer effects.

Binding Affinity Studies

Binding affinity studies reveal that this compound demonstrates a high affinity for protein targets related to cancer and inflammation. Techniques such as surface plasmon resonance (SPR) have been employed to quantify these interactions, providing insights into the compound's potential therapeutic applications.

4. Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of both benzoate and quinoxaline functionalities enhances its interaction with biological targets compared to simpler analogs.

Comparative Analysis Table

Compound NameStructure TypeNotable Activity
Methyl 4-(phenyl)benzoateBenzoate derivativeAntimicrobial
QuinoxalineBicyclic aromaticAnticancer
Methyl 3-(quinoxalin-2-yl)benzoateQuinoxaline derivativeAntimicrobial and anticancer

This comparative analysis highlights the unique position of this compound within a class of compounds exhibiting diverse biological activities.

5. Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Efficacy : Investigating the therapeutic effects in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
  • Combination Therapy : Evaluating synergistic effects with existing drugs in treating infections or cancer.

Properties

CAS No.

922525-24-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4-quinoxalin-2-ylbenzoate

InChI

InChI=1S/C16H12N2O2/c1-20-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3

InChI Key

QNRHAXBIJJXXCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.